molecular formula C6H9NO3S B1373206 Methyl 3-oxothiomorpholine-2-carboxylate CAS No. 1795304-62-9

Methyl 3-oxothiomorpholine-2-carboxylate

Cat. No.: B1373206
CAS No.: 1795304-62-9
M. Wt: 175.21 g/mol
InChI Key: BFQLAHSIADMJAG-UHFFFAOYSA-N
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Description

Methyl 3-oxothiomorpholine-2-carboxylate is a chemical compound with the CAS Registry Number 1795304-62-9 . Its molecular formula is C6H9NO3S, and it has a molecular weight of 175.21 g/mol . This compound serves as a versatile building block in medicinal chemistry research, particularly in the synthesis of more complex molecules. The thiomorpholine core is a structure of interest in drug discovery; for instance, thiomorpholine derivatives have been incorporated into potent and selective inhibitors of biological targets like mTOR kinase . Compounds featuring this scaffold have been explored in various research areas, including the development of novel PARP inhibitors for oncology . As a high-purity synthetic intermediate, it enables researchers to explore new chemical spaces and develop potential therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or animal consumption. Researchers should refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

methyl 3-oxothiomorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLAHSIADMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxothiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxylate group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Key Reaction Pathway:

Methyl 2 bromosuccinatecysteamine MeOHPrecursorK2CO3,60CMethyl 3 oxothiomorpholine 2 carboxylate\text{Methyl 2 bromosuccinate}\xrightarrow{\text{cysteamine MeOH}}\text{Precursor}\xrightarrow{\text{K}_2\text{CO}_3,60^\circ \text{C}}\text{Methyl 3 oxothiomorpholine 2 carboxylate}

Hydrolysis and Functional Group Transformations

The methyl ester undergoes saponification to yield the corresponding carboxylic acid, a critical step for further derivatization:

  • Conditions : NaOH in aqueous methanol.

  • Application : Facilitates coupling with amines to form amides or peptide bonds .

Example:

Methyl esterNaOH MeOH H2OCarboxylic acidR NH2Amide derivatives\text{Methyl ester}\xrightarrow{\text{NaOH MeOH H}_2\text{O}}\text{Carboxylic acid}\xrightarrow{\text{R NH}_2}\text{Amide derivatives}

Nucleophilic Reactions

The ketone and ester groups participate in nucleophilic attacks:

  • Amine Reactions : Reacts with primary/secondary amines to form Schiff bases or enamine derivatives under mild conditions.

  • Hydrazine Cyclization : Forms pyrazolidinone derivatives when treated with hydrazine hydrate, a reaction leveraged in anticancer drug development .

Cyclization with Hydrazine:

Methyl 3 oxothiomorpholine 2 carboxylateNH2NH2,EtOHPyrazolidinone scaffold\text{Methyl 3 oxothiomorpholine 2 carboxylate}\xrightarrow{\text{NH}_2\text{NH}_2,\text{EtOH}}\text{Pyrazolidinone scaffold}

Cycloaddition and Ring-Opening Reactions

The thiomorpholine ring exhibits reactivity in Diels-Alder reactions :

  • Acts as a dienophile with 1,3-dienes under thermal or Lewis acid-catalyzed conditions.

  • Yields : 40–94% for cyclohexene adducts, depending on diene structure .

Optimized Conditions:

DieneCatalystYield (%)
1,3-DimethylbutadieneNone94
Cyclohexa-1,3-dieneBF₃·Et₂O69

Catalytic Modifications

Copper-catalyzed O-methylation using dimethyl sulfoxide (DMSO) as a methyl source:

  • Broad functional group tolerance.

  • Enables selective methylation of hydroxyl or carboxyl groups in complex systems .

Stability and Storage

  • Thermal Stability : Stable at −18°C for days but dimerizes slowly at room temperature via hetero-Diels-Alder pathways .

  • Handling Recommendations : Store under inert gas at low temperatures to prevent degradation.

Comparative Reactivity

The compound’s sulfur atom enhances nucleophilicity compared to oxygen analogs. Key distinctions include:

Feature3-Oxothiomorpholine3-Oxomorpholine
Ring-opening rate FasterSlower
Nucleophilic sites S, OO only
Catalytic activity HigherModerate

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Methyl 3-oxothiomorpholine-2-carboxylate has been identified as a potential antibacterial agent. Its structure allows it to inhibit bacterial growth by binding to ribosomes, similar to penicillin but with a higher affinity for bacterial ribosomes. This mechanism disrupts protein synthesis, which is critical for bacterial survival and proliferation. Studies have shown that this compound can effectively combat various bacterial strains, positioning it as a candidate for developing new antibiotics .

Case Study: Synthesis and Efficacy
A study demonstrated the synthesis of several derivatives of this compound, which exhibited varying degrees of antibacterial activity. The derivatives were tested against common bacterial pathogens, showing promising results in inhibiting growth at low concentrations. This highlights the potential for developing a new class of antibiotics based on this compound .

Organic Synthesis

Versatile Reactant
this compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, leading to the formation of complex molecules . Its reactivity is attributed to the presence of both the carbonyl and carboxyl functional groups.

Table 1: Summary of Synthetic Applications

Reaction TypeExample ProductsReference
Nucleophilic SubstitutionVarious thiophene derivatives
CycloadditionHeterocyclic compounds
Coupling ReactionsN-substituted thiomorpholines

Materials Science

Covalent Organic Frameworks (COFs)
this compound has been utilized in the development of carboxyl-containing covalent organic frameworks (COFs). These materials have shown great potential in heterogeneous catalysis due to their high surface area and tunable properties. The incorporation of this compound into COFs enhances their catalytic activity for various organic transformations .

Analytical Chemistry

Detection and Quantification
The compound is also used in analytical chemistry for the detection and quantification of thiomorpholine derivatives in complex mixtures. Methods such as High-Performance Liquid Chromatography (HPLC) have been developed to analyze samples containing this compound, ensuring accurate measurements in research settings .

Toxicological Studies

While this compound shows promising applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may cause skin irritation and is harmful if ingested, necessitating careful handling during synthesis and application .

Mechanism of Action

The mechanism of action of Methyl 3-oxothiomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The pathways involved may include the inhibition of enzyme catalysis or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

Methyl 5-oxomorpholine-2-carboxylate and methyl 5-oxomorpholine-3-carboxylate () are oxygen-containing analogues of the target compound. Key differences include:

  • Ring Heteroatom : Replacement of sulfur with oxygen in the morpholine ring reduces electron density and alters conformational flexibility due to oxygen’s smaller atomic radius and higher electronegativity.
  • Synthesis : Both compounds are synthesized via cyclization reactions using SOCl₂ and MeOH, similar to the thiomorpholine derivative. However, sulfur incorporation in the target compound may necessitate stricter anhydrous conditions to prevent oxidation .
Table 1: Morpholine vs. Thiomorpholine Derivatives
Property Methyl 3-oxothiomorpholine-2-carboxylate Methyl 5-oxomorpholine-2-carboxylate
Molecular Formula C₆H₉NO₃S C₆H₉NO₄
Molecular Weight (g/mol) 175.21 175.14
Key Functional Groups Thiomorpholine, keto, ester Morpholine, keto, ester
Heteroatom S, N, O O, N, O

Thiophene-Based Esters

Methyl 3-amino-4-methylthiophene-2-carboxylate () shares a thiophene ring (a five-membered aromatic ring with sulfur) but differs in substituents:

  • Functional Groups: The amino (-NH₂) and methyl groups on the thiophene ring enhance nucleophilicity, contrasting with the electrophilic keto group in the thiomorpholine derivative.
  • Applications : Thiophene esters are widely used in materials science and drug discovery (e.g., as building blocks for conductive polymers or kinase inhibitors), whereas the thiomorpholine derivative’s applications remain less defined but may involve peptide mimetics .

Diterpenoid Methyl Esters

Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester (Evidences 5–6) are complex diterpenoids esterified with methanol. Key distinctions include:

  • Structure : These are tricyclic or tetracyclic structures with long aliphatic chains, making them highly lipophilic compared to the compact, heterocyclic thiomorpholine derivative.
  • Origin: Diterpenoid esters are often isolated from natural sources (e.g., Austrocedrus chilensis resin), whereas the thiomorpholine compound is synthetically derived.
  • Applications: Diterpenoid esters are studied for antimicrobial and anti-inflammatory properties, while the thiomorpholine derivative’s bioactivity is unexplored in the available literature .

Simple Methyl Esters

Methyl palmitate () and methyl shikimate () represent simpler esters:

  • Structural Complexity : Methyl palmitate is a straight-chain fatty acid ester, while methyl shikimate is a cyclic polyol ester. Both lack the heterocyclic framework of the thiomorpholine compound.
  • Analytical Profiles : NMR and HPLC data for methyl shikimate () highlight distinct spectroscopic signatures compared to thiomorpholine derivatives, particularly in carbonyl (C=O) and aromatic proton regions .
Table 2: Comparative Analytical Data
Compound Key ¹H NMR Signals (ppm) Key Applications
This compound Not reported Synthetic intermediates
Methyl shikimate 3.7 (s, COOCH₃), 2.5–3.0 (m, cyclic) Chiral synthesis, natural product studies
Methyl palmitate 0.8–1.3 (m, CH₂), 2.3 (t, COOCH₃) Surfactants, biodiesel research

Biological Activity

Methyl 3-oxothiomorpholine-2-carboxylate is a compound of significant interest due to its biological activity, particularly its antibacterial properties. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of thiomorpholine derivatives. Its molecular formula is C7H11NO3SC_7H_{11}NO_3S, with a molecular weight of approximately 189.24 g/mol. The compound features a lactam structure, which is essential for its biological activity.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial protein synthesis. It acts as an analogue of penicillin, binding to ribosomal sites with higher affinity than traditional antibiotics. This binding disrupts the translation process, leading to the cessation of bacterial growth and proliferation .

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong efficacy compared to other antibiotics .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Synthesis Methods

This compound can be synthesized through various methods, including one-pot reactions involving thiomorpholine and appropriate carboxylic acid derivatives. The synthesis typically involves:

  • Formation of Thiomorpholine Ring : Reaction of cysteamine with carbonyl compounds.
  • Carboxylation : Introduction of carboxylic acid functionality using standard coupling reagents.
  • Methyl Ester Formation : Conversion to the methyl ester via reaction with methanol under acidic conditions.

This synthetic route has been optimized for yield and purity, demonstrating a successful approach for producing biologically active derivatives .

Case Studies and Research Findings

  • In Vitro Evaluation : A study assessed the in vitro antimicrobial activity of several thiomorpholine derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth at concentrations lower than those required for other known antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the thiomorpholine core could enhance antibacterial potency and selectivity against resistant strains. The introduction of different substituents on the carboxylate moiety was found to influence both solubility and biological activity .
  • Toxicological Assessment : Preliminary toxicological evaluations indicated a favorable safety profile for this compound, with no significant off-target effects observed at therapeutic concentrations .

Q & A

Q. Basic

  • NMR Spectroscopy : Focus on the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and thiomorpholine ring protons (δ 3.5–4.5 ppm in ¹H NMR). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
  • FT-IR : Confirm the presence of C=O (ester: ~1700 cm⁻¹) and C-S (thiomorpholine: ~650 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct stoichiometry .

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced
Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury (for visualization) is critical. Key steps:

Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Employ direct methods in SHELXD for phase determination. For disordered regions (e.g., ester groups), apply TWIN commands in SHELXL .

Validation : Cross-check geometric parameters (bond lengths/angles) against Cambridge Structural Database (CSD) entries for similar thiomorpholine derivatives .

How are Cremer-Pople puckering parameters applied to analyze the thiomorpholine ring conformation?

Advanced
The Cremer-Pople method defines ring puckering using amplitude (q₂, q₃) and phase angles (ϕ). For this compound:

Calculate atomic displacements perpendicular to the mean ring plane using crystallographic coordinates .

Compute q₂ (out-of-plane bending) and q₃ (asymmetric puckering) via:

qm=2Nj=1Nzj2andϕ=arctan(SC)q_m = \sqrt{\frac{2}{N} \sum_{j=1}^N z_j^2} \quad \text{and} \quad \phi = \arctan\left(\frac{S}{C}\right)

where S=zjsin(2πmjN)S = \sum z_j \sin\left(\frac{2\pi m j}{N}\right), C=zjcos(2πmjN)C = \sum z_j \cos\left(\frac{2\pi m j}{N}\right) .

Compare results to known thiomorpholine derivatives to identify dominant puckering modes.

How to reconcile discrepancies between computational and experimental molecular geometries?

Q. Advanced

Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with X-ray data. For electrostatic potential mismatches, re-evaluate solvent effects (e.g., PCM model for solvation) .

Torsional Analysis : Use Mercury's ConQuest to search CSD for similar structures. If computational bond angles deviate >2°, check for crystal packing forces or hydrogen bonding .

Dynamic Correlations : Perform molecular dynamics (MD) simulations to assess flexibility in solution vs. rigid crystal environments .

What intermediates are pivotal in the synthesis, and how are they purified?

Q. Basic

  • Key Intermediate : 3-Amino-4-methylthiophene-2-carboxylate derivatives (prepared via Gewald reaction) .
  • Purification :
    • Liquid-Liquid Extraction: Separate unreacted amines using dichloromethane/water.
    • Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients (monitor by TLC).
    • Crystallization: Ethanol recrystallization removes polar impurities .

How to design bioactivity assays for this compound in cancer models?

Q. Advanced

Target Selection : Screen against kinase targets (e.g., PTP1B) using docking studies (AutoDock Vina) to predict binding affinity .

In Vitro Assays :

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme Inhibition: Measure IC₅₀ via fluorometric kits (e.g., Promega PTP1B Assay).

Data Validation : Use ANOVA for dose-response significance (p < 0.05) and replicate experiments ≥3 times .

Which computational tools predict electronic properties, and how are they validated?

Q. Advanced

  • Tools :
    • ACD/Labs Percepta: Predicts logP, pKa, and solubility .
    • Gaussian: Calculates HOMO-LUMO gaps and electrostatic potentials .
  • Validation :
    • Compare predicted vs. experimental UV-Vis spectra (λmax shifts <10 nm acceptable).
    • Cross-validate dipole moments with crystallographic electron density maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxothiomorpholine-2-carboxylate
Reactant of Route 2
Methyl 3-oxothiomorpholine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.